molecular formula C11H14BrClN2O B13924934 5-bromo-2-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-amine

5-bromo-2-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-amine

Cat. No.: B13924934
M. Wt: 305.60 g/mol
InChI Key: LHMCUUHHBPHQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-amine is a heterocyclic compound that contains both bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and tetrahydro-2H-pyran-4-ylmethanol.

    Bromination: The 2-chloropyridine undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Amine Formation: The tetrahydro-2H-pyran-4-ylmethanol is converted to the corresponding amine via reductive amination using a reducing agent such as sodium cyanoborohydride.

    Coupling Reaction: The final step involves coupling the brominated pyridine with the amine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyridine ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-2-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloropyridine: Lacks the tetrahydro-2H-pyran-4-ylmethyl group.

    2-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-amine: Lacks the bromine atom at the 5-position.

    5-bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-amine: Lacks the chlorine atom at the 2-position.

Uniqueness

The presence of both bromine and chlorine atoms, along with the tetrahydro-2H-pyran-4-ylmethyl group, makes 5-bromo-2-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-amine unique. This combination of functional groups can impart specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14BrClN2O

Molecular Weight

305.60 g/mol

IUPAC Name

5-bromo-2-chloro-N-(oxan-4-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C11H14BrClN2O/c12-9-5-10(11(13)15-7-9)14-6-8-1-3-16-4-2-8/h5,7-8,14H,1-4,6H2

InChI Key

LHMCUUHHBPHQJR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC2=C(N=CC(=C2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.